Stewart-Grubbs catalyst
Overview
Description
Stewart-Grubbs catalysts are a series of transition metal carbene complexes used as catalysts for olefin metathesis . They are named after Robert H. Grubbs, the chemist who supervised their synthesis . Several generations of the catalyst have been developed . Grubbs catalysts tolerate many functional groups in the alkene substrates, are air-tolerant, and are compatible with a wide range of solvents .
Synthesis Analysis
The first well-defined ruthenium catalyst was reported in 1992 . It was prepared from RuCl2(PPh3)4 and diphenylcyclopropene . This initial ruthenium catalyst was followed in 1995 by what is now known as the first-generation Grubbs catalyst . It is synthesized from RuCl2(PPh3)3, phenyldiazomethane, and tricyclohexylphosphine in a one-pot synthesis .
Molecular Structure Analysis
The molecular formula of the Stewart-Grubbs catalyst is C27H30Cl2N2ORu . The molecular weight is 570.52 . The percent composition is C 56.84%, H 5.30%, 12.43%, N 4.91%, O 2.80%, Ru 17.72% .
Chemical Reactions Analysis
Grubbs Catalyst® M204 can be used as a catalyst for ring-closing metathesis (RCM), cross-metathesis, and ring-opening metathesis polymerization (ROMP) . It is also used to synthesize trisubstituted olefins with excellent functional group tolerance and selectivity via cross-metathesis and ring closing metathesis reactions .
Physical And Chemical Properties Analysis
Grubbs catalysts are purple solids . They have a melting point of 153 °C (307 °F; 426 K) (decomposition) .
Mechanism of Action
Target of Action
The Stewart-Grubbs catalyst, also known as the Grubbs catalyst, is a transition metal carbene complex used as a catalyst for olefin metathesis . Its primary targets are carbon-carbon double bonds (alkenes). When it interacts with these double bonds, it facilitates the exchange of substituents between different olefins, a process known as transalkylidenation .
Mode of Action
The mechanism of olefin metathesis catalyzed by the this compound involves several steps:
- The catalyst coordinates with an alkene and a metal carbene to form a π-complex. The π-complex undergoes migratory insertion, leading to the formation of a metallacyclobutane intermediate. The metallacyclobutane ring opens, resulting in a new π-complex containing exchanged alkylidene groups. Finally, dissociation of this complex yields the desired metathesis product .
Biochemical Pathways
The this compound impacts various organic reactions, including:
- Exchanges substituents between different olefins. Forms cyclic compounds by closing a ring through metathesis. Generates polymers from cyclic olefins. Polymerizes acyclic dienes .
Pharmacokinetics
The this compound is a ruthenium-based complex. Its pharmacokinetic properties include:
- It is typically administered as a solid (purple) and may decompose at around 153°C. The compound’s distribution depends on the specific reaction conditions and substrate. The catalyst undergoes transformations during the metathesis process. The fate of the catalyst after use depends on the reaction context .
Advantages and Limitations for Lab Experiments
The Stewart-Grubbs catalyst has several advantages for laboratory experiments. It is a highly active and selective catalyst, which makes it ideal for a variety of reactions. It is also relatively easy to prepare and is not toxic or corrosive. In addition, the catalyst is relatively stable and can be stored for extended periods of time.
The main limitation of the this compound is that it is not suitable for all reactions. It is not suitable for reactions that require high temperatures or high pressures, and it is not suitable for reactions that require the use of strong acids or bases. In addition, the catalyst is not suitable for reactions that require the use of hazardous materials.
Future Directions
The Stewart-Grubbs catalyst has been widely used in organic synthesis, polymer synthesis, and in industrial processes. However, there are still many potential applications and areas of research that have not been explored.
Some potential future directions for the this compound include the development of more efficient and selective catalysts, the development of catalysts for a wider range of reactions, the development of catalysts for reactions that require high temperatures or high pressures, and the development of catalysts for reactions that require the use of hazardous materials.
In addition, there is potential for the development of catalysts that can be used in the synthesis of a wider range of compounds, including drugs, polymers, and materials. There is also potential for the development of catalysts that can be used in the synthesis of a wider range of compounds, including drugs, polymers, and materials. Finally, there is potential for the development of catalysts that can be used in the synthesis of a wider range of compounds, including drugs, polymers, and materials.
Scientific Research Applications
The Stewart-Grubbs catalyst has been widely used in scientific research and has been used to synthesize a variety of compounds, including drugs, polymers, and materials. It has been used in the synthesis of a variety of drugs, including antimalarials, anti-inflammatory drugs, and anticancer agents. It has also been used in the synthesis of polymers, such as polyesters and polyamides, and in the synthesis of materials, such as zeolites and nanomaterials.
Biochemical Analysis
Biochemical Properties
The Stewart-Grubbs catalyst plays a significant role in biochemical reactions. It is extensively used to synthesize a variety of catalysts, including chemotherapeutic agents, polymers, biopolymers, and agrochemicals . The this compound interacts with various enzymes, proteins, and other biomolecules, facilitating different organic reactions such as alkylation, arylation, isomerization, and olefin metathesis .
Cellular Effects
It is known that the catalyst is used in the synthesis of biologically active compounds, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This is the exchange of carbon atoms between a pair of double bonds, catalyzed by the metal-carbene complex of the well-defined Grubbs catalyst . The mechanism involves the formation of a π-complex, followed by migratory insertion to give a metallacyclobutane intermediate .
Temporal Effects in Laboratory Settings
The catalyst is known for its broad range of functional group tolerance, air and moisture stability, making it a robust tool in laboratory settings .
Metabolic Pathways
The this compound is involved in various metabolic pathways through its role in the synthesis of a variety of catalysts, including chemotherapeutic agents, polymers, biopolymers, and agrochemicals
properties
IUPAC Name |
[1,3-bis(2-methylphenyl)imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2.C10H12O.2ClH.Ru/c1-14-7-3-5-9-16(14)18-11-12-19(13-18)17-10-6-4-8-15(17)2;1-8(2)11-10-7-5-4-6-9(10)3;;;/h3-10H,11-12H2,1-2H3;3-8H,1-2H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJCARGGZRTYFH-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)C4=CC=CC=C4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30Cl2N2ORu | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746225 | |
Record name | [1,3-Bis(2-methylphenyl)imidazolidin-2-ylidene](dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
927429-61-6 | |
Record name | [1,3-Bis(2-methylphenyl)imidazolidin-2-ylidene](dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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